Ethyl (3-chloropropyl)methylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
27097-68-3 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
ethyl N-(3-chloropropyl)-N-methylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-3-11-7(10)9(2)6-4-5-8/h3-6H2,1-2H3 |
InChI Key |
YXHMPUVTZRRMNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CCCCl |
Origin of Product |
United States |
Overview of the Carbamate Functional Group in Contemporary Chemical Synthesis
The carbamate (B1207046) group, structurally an amide-ester hybrid, is a cornerstone in modern organic synthesis and medicinal chemistry. acs.orgnih.gov Its stability, derived from the resonance between the amide and carboxyl groups, is a key feature, being approximately 3–4 kcal mol⁻¹ lower than that of typical amides. nih.gov This inherent stability makes carbamates excellent choices for protecting amines in complex multi-step syntheses, particularly in peptide chemistry. acs.orgmasterorganicchemistry.com Protecting groups like t-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are classic examples of carbamates used to temporarily render the highly nucleophilic amine group inert to a wide variety of reaction conditions. masterorganicchemistry.com
Beyond their role as protecting groups, carbamates are crucial in drug design. acs.org They are frequently used as stable surrogates for the more labile peptide bond in peptidomimetics, which helps to improve the metabolic stability and cell membrane permeability of potential drug candidates. acs.orgnih.gov The carbamate functionality can also modulate intermolecular interactions with biological targets like enzymes or receptors by participating in hydrogen bonding. acs.org Furthermore, carbamates are employed in prodrug strategies to enhance the hydrolytic stability of parent molecules, ensuring they reach their target in the body before being metabolized. nih.govnih.gov Their wide-ranging applications extend to being starting materials and intermediates in the chemical industry for products like paints and polyurethanes. nih.govwikipedia.org
Table 1: Key Roles of the Carbamate Functional Group
| Role | Description | Examples of Application |
|---|---|---|
| Protecting Group | Masks the reactivity of amine groups during synthesis. acs.orgmasterorganicchemistry.com | Peptide synthesis (e.g., Boc, Cbz protecting groups). masterorganicchemistry.com |
| Peptide Bond Surrogate | Replaces amide linkages in molecules to increase metabolic stability. acs.orgnih.gov | Design of enzyme inhibitors and other therapeutic agents. nih.gov |
| Prodrug Moiety | Improves the stability and pharmacokinetic properties of active drugs. nih.govnih.gov | Enhancing systemic hydrolytic stability of drugs with alcohol or phenol (B47542) groups. nih.gov |
| Industrial Intermediate | Serves as a building block for various materials. nih.govwikipedia.org | Synthesis of polyurethanes, pesticides, and fungicides. nih.govnih.gov |
Significance of Chlorinated Alkyl Chains in Organic Building Blocks
Chlorinated alkyl chains are fundamental building blocks in organic synthesis due to the unique properties imparted by the chlorine atom. mdpi.commdpi.com The carbon-chlorine bond is polarized, with the chlorine atom being more electronegative, which makes the attached carbon atom electrophilic. quora.com This electronic feature makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions, which is one of the most frequently utilized transformations in organic chemistry for constructing carbon skeletons. mdpi.comquora.com
Table 2: Physicochemical Properties of Ethyl (3-chloropropyl)methylcarbamate
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO₂ | - |
| CAS Number | 27097-68-3 | - |
| Boiling Point | 216 - 229 | °C |
| Flash Point | 97.4 | °C |
| Density | 1.07 | g/cm³ |
| LogKow (Octanol-Water Partition Coefficient) | 2.10 | - |
| Water Solubility | 7.09e-2 | g/L |
Data sourced from the US EPA CompTox Chemicals Dashboard. epa.gov
Positioning of Ethyl 3 Chloropropyl Methylcarbamate Within Current Research Endeavors
Direct Synthesis Approaches
The most straightforward methods for the construction of this compound involve the direct formation of the carbamate linkage. These approaches are often favored for their efficiency and atom economy.
Synthesis via Reactions Involving Ethyl Chloroformate and N-Methyl-3-chloropropylamine
The reaction between an amine and a chloroformate is a cornerstone of carbamate synthesis. In this primary route, N-methyl-3-chloropropylamine is treated with ethyl chloroformate to yield this compound. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
The general mechanism involves the nucleophilic attack of the nitrogen atom of the secondary amine on the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion.
Reaction Scheme: N-methyl-3-chloropropylamine + Ethyl chloroformate → this compound + HCl
Commonly employed bases for this transformation include tertiary amines, such as triethylamine, or inorganic bases like sodium hydroxide (B78521) or potassium carbonate. The choice of solvent and reaction temperature is critical to optimize the yield and minimize side reactions. A detailed, analogous procedure for the synthesis of ethyl N-methylcarbamate from aqueous methylamine (B109427) and ethyl chloroformate is well-documented in Organic Syntheses, providing a robust template for this reaction. orgsyn.org In this established protocol, the reaction is performed in ether at a low temperature (below 5°C), with the gradual addition of sodium hydroxide to facilitate the reaction, achieving yields of 88-90%. orgsyn.org
Table 1: Reaction Parameters for Analogous Carbamate Synthesis
| Parameter | Value |
|---|---|
| Reactants | Methylamine (33% aq. solution), Ethyl Chloroformate |
| Solvent | Ether |
| Base | Sodium Hydroxide |
| Temperature | < 5°C |
| Yield | 88-90% |
Data derived from an analogous synthesis of ethyl N-methylcarbamate. orgsyn.org
Alternative Carbonylation and Urethane Formation Routes
Beyond the use of chloroformates, alternative carbonylation methods provide greener and often catalytic routes to carbamates. These methods utilize different sources for the carbonyl group. One such approach is the oxidative carbonylation of amines. While specific examples for this compound are not prevalent, the general methodology involves reacting the amine with carbon monoxide and an oxidizing agent in the presence of a catalyst.
Another emerging strategy involves the use of carbon dioxide as a C1 source. nih.gov This approach is environmentally advantageous and involves the reaction of an amine with CO2 to form a carbamate salt, which is then alkylated. nih.gov For the synthesis of the target molecule, this would entail the reaction of N-methyl-3-chloropropylamine with CO2, followed by ethylation.
Synthesis of Precursors and Key Intermediates for Carbamate Construction
The successful synthesis of this compound is contingent on the availability of its key precursors. This section details the preparation of the essential amine and carbamate building blocks.
Preparation of N-(3-chloropropyl)methylamine Derivatives
N-methyl-3-chloropropylamine is the crucial amine precursor. Its hydrochloride salt is a commercially available reagent, indicating its stability and utility as a starting material. chemicalbook.comscbt.comtcichemicals.com For laboratory-scale synthesis, it can be prepared through various standard organic transformations.
A common approach is the methylation of 3-chloropropylamine (B7771022). This can be achieved through reductive amination, where 3-chloropropylamine is reacted with formaldehyde (B43269) in the presence of a reducing agent. Alternatively, direct alkylation with a methylating agent like methyl iodide can be employed, though this may require careful control to avoid over-methylation.
A related synthesis is described in a patent for N-(3-amino propyl)methacrylamide hydrochloride, which starts from 3-chloropropylamine hydrochloride. google.com This highlights the utility of the chloro-substituted amine as a versatile starting material.
Approaches to Ethyl N-Methylcarbamate Scaffolds
Ethyl N-methylcarbamate itself can be considered a precursor or a structural analog. Its synthesis is well-established and provides insight into the formation of the N-methylcarbamate functional group. The most reliable and detailed procedure is provided by Organic Syntheses, which involves the reaction of a 33% aqueous solution of methylamine with ethyl chloroformate in ether. orgsyn.org The reaction is performed at low temperatures and in the presence of sodium hydroxide, yielding the product in high purity and yield. orgsyn.org
Table 2: Synthesis of Ethyl N-methylcarbamate
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Methylamine (aq.), Ethyl Chloroformate | Ether, NaOH, < 5°C | 88-90% | Organic Syntheses orgsyn.org |
Catalytic Advancements in Carbamate Bond Formation
Modern synthetic chemistry has seen a surge in the development of catalytic methods for carbamate synthesis, aiming to improve efficiency, selectivity, and environmental compatibility over classical methods.
Transition metal catalysts, particularly those based on copper, tin, nickel, and iron, have been shown to be effective in promoting carbamate formation. For instance, copper-based photoredox catalysts have been developed for the N-alkylation of carbamates with unactivated secondary alkyl halides. nih.gov Tin-catalyzed transcarbamoylation offers a mild method for synthesizing carbamates from alcohols and phenyl carbamate. organic-chemistry.org
Catalytic systems utilizing nickel and iron oxides have been employed for the synthesis of N-substituted carbamates from amines and alkyl carbamates, demonstrating high yields and catalyst recyclability. ionike.com Furthermore, methods involving the direct use of CO2 are often reliant on catalysis to proceed efficiently under mild conditions. nih.gov These catalytic approaches, while not yet specifically detailed for this compound, represent the forefront of carbamate synthesis and offer promising future routes to this and related compounds.
Homogeneous Catalysis for this compound Synthesis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages for carbamate synthesis, including high activity and selectivity under mild reaction conditions. mdpi.com Transition-metal complexes are often employed as catalysts in these reactions. mdpi.com
A potential homogeneous catalytic route to this compound could involve the reaction of a suitable precursor, such as 3-chloro-N-methylpropan-1-amine, with a source of the ethyl carbonate group. One common method for carbamate synthesis is the reaction of an amine with a chloroformate. In this case, the reaction would be between 3-chloro-N-methylpropan-1-amine and ethyl chloroformate. While this reaction can proceed without a catalyst, a homogeneous base catalyst is often used to neutralize the HCl byproduct.
Another approach could be the carbonylation of 3-chloro-N-methylpropan-1-amine and ethanol (B145695). Homogeneous catalysts, such as those based on transition metals, can facilitate the insertion of carbon monoxide into the N-H bond of the amine, followed by reaction with ethanol. google.com
A hypothetical reaction scheme using a generic transition metal catalyst (MLn) is presented below:
Hypothetical Reaction Scheme:
Reactants: 3-chloro-N-methylpropan-1-amine, Carbon Monoxide (CO), Ethanol
Catalyst: Homogeneous transition metal complex (e.g., based on Palladium, Rhodium, or Copper)
Product: this compound
The selection of the specific catalyst and reaction conditions would be critical to optimize the yield and selectivity towards the desired product, minimizing potential side reactions such as the formation of ureas or other byproducts. Research in the broader field of carbamate synthesis continually explores new and more efficient homogeneous catalysts.
Table 1: Potential Homogeneous Catalytic Approaches for this compound Synthesis
| Reaction Type | Key Reactants | Potential Catalyst Type | Anticipated Advantages |
| Carbonylation | 3-chloro-N-methylpropan-1-amine, CO, Ethanol | Transition Metal Complexes (e.g., Pd, Rh) | High atom economy, use of readily available starting materials. |
| From Chloroformate | 3-chloro-N-methylpropan-1-amine, Ethyl Chloroformate | Organic or Inorganic Base | Well-established reaction, generally high yields. |
Heterogeneous Catalysis and Sustainable Methodologies
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, presents significant advantages in terms of catalyst recovery and recycling, aligning with the principles of green chemistry. google.comresearchgate.net For the synthesis of carbamates, various solid catalysts have been investigated.
A potential heterogeneous catalytic route for the synthesis of this compound could involve the reaction of 3-chloro-N-methylpropan-1-amine with a carbonyl source like diethyl carbonate or dimethyl carbonate over a solid acid or base catalyst. google.com The use of dialkyl carbonates is considered a greener alternative to phosgene-based routes. psu.edu
For instance, a solid base catalyst, such as a supported metal oxide or a hydrotalcite, could be employed to facilitate the reaction between 3-chloro-N-methylpropan-1-amine and diethyl carbonate. The catalyst would activate the amine and the carbonate, promoting the nucleophilic attack and subsequent elimination of ethanol to form the desired carbamate.
Hypothetical Reaction Scheme:
Reactants: 3-chloro-N-methylpropan-1-amine, Diethyl Carbonate
Catalyst: Solid base catalyst (e.g., MgO, CaO, hydrotalcite) (B1172525)
Product: this compound
The development of highly active and stable heterogeneous catalysts is an active area of research. For example, cerium oxide (CeO2) has been shown to be an effective heterogeneous catalyst for the synthesis of cyclic carbamates from CO2 and aminoalcohols. elsevierpure.com While the target molecule is acyclic, this demonstrates the potential of metal oxides in carbamate synthesis.
Table 2: Potential Heterogeneous Catalytic Approaches for this compound Synthesis
| Reaction Type | Key Reactants | Potential Catalyst Type | Anticipated Advantages |
| Transesterification | 3-chloro-N-methylpropan-1-amine, Diethyl Carbonate | Solid Base Catalysts (e.g., Metal Oxides) | Catalyst reusability, potentially milder reaction conditions, greener approach. |
| From CO2 | 3-chloro-N-methylpropan-1-amine, Ethanol, CO2 | Various solid catalysts | Utilization of a renewable C1 source. psu.edu |
Purification and Isolation Techniques in Synthetic Research
Following the synthesis of this compound, regardless of the chosen route, purification and isolation of the final product are crucial steps to obtain a compound of high purity. The choice of purification technique depends on the physical properties of the carbamate and the nature of the impurities present in the crude reaction mixture.
Common purification techniques applicable to carbamates include:
Distillation: If this compound is a liquid with a suitable boiling point, vacuum distillation can be an effective method for separating it from less volatile or non-volatile impurities.
Chromatography: Column chromatography is a versatile technique for purifying organic compounds. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a single solvent or a mixture of solvents) would be selected to achieve separation based on the polarity differences between the desired product and any byproducts or unreacted starting materials.
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities from the crude product. The choice of solvents is critical for efficient separation.
Crystallization: If the synthesized carbamate is a solid at room temperature, recrystallization from an appropriate solvent or solvent mixture can be a powerful technique for achieving high purity.
The effectiveness of the purification process would typically be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The structure and purity of the isolated this compound would then be confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Reactivity of the Chloropropyl Moiety
The presence of a chlorine atom on the terminal carbon of the propyl chain makes this part of the molecule susceptible to a variety of reactions typical of primary alkyl halides.
The 3-chloropropyl group of this compound is a primary alkyl halide. As such, it is highly susceptible to nucleophilic substitution reactions. The predominant mechanism for this substitution is the bimolecular nucleophilic substitution (SN2) pathway.
In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to a concerted process where the carbon-nucleophile bond is formed simultaneously with the cleavage of the carbon-chlorine bond. libretexts.orgyoutube.com This mechanism is favored for primary substrates like the 3-chloropropyl group due to the minimal steric hindrance around the reaction center, which allows for easy access by the nucleophile. byjus.com The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
The unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a carbocation intermediate, is generally not favored for primary alkyl halides. quora.com This is because primary carbocations are inherently unstable. chemistrysteps.com For an SN1 reaction to occur, a polar protic solvent would be required to stabilize the potential carbocation intermediate, but even under these conditions, the SN2 pathway is more likely for a primary substrate. quora.com
Table 1: Factors Influencing Nucleophilic Substitution Pathways for the Chloropropyl Moiety
| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |
| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The 3-chloropropyl group is a primary halide, strongly favoring the SN2 pathway. byjus.com |
| Nucleophile | Weak nucleophiles | Strong nucleophiles | The choice of a strong nucleophile will promote the SN2 reaction. |
| Leaving Group | Good leaving group | Good leaving group | Chloride is a reasonably good leaving group, facilitating substitution. |
| Solvent | Polar protic | Polar aprotic | Polar aprotic solvents would further enhance the rate of an SN2 reaction. |
The structure of this compound, with a nucleophilic nitrogen atom in the carbamate group and an electrophilic carbon at the end of the three-carbon chain, is well-suited for intramolecular cyclization. This reaction is a type of intramolecular nucleophilic substitution.
The nitrogen atom of the methylcarbamate group can act as an internal nucleophile, attacking the carbon bearing the chlorine atom. This process would lead to the formation of a five-membered heterocyclic ring, specifically a 1-methyl-2-oxazolidinone derivative, with the displacement of the chloride ion. Such intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting centers. Studies on similar N-alkyl-N-benzyloxy carbamates have demonstrated facile intramolecular cyclization to form five- and six-membered rings. nih.govnih.gov
Elimination reactions, which result in the formation of an alkene, can compete with nucleophilic substitution. For the 3-chloropropyl group, an elimination reaction would involve the removal of the chlorine atom and a hydrogen atom from an adjacent carbon (the β-carbon). This process is typically facilitated by a strong, sterically hindered base. msu.edu
In the case of this compound, an E2 (bimolecular elimination) reaction would be the more probable elimination pathway. youtube.com This reaction is a one-step process where the base removes a proton from the β-carbon at the same time as the chlorine atom leaves. youtube.com However, for primary alkyl halides, SN2 reactions are generally favored over E2 reactions unless a bulky base is used. chemistrysteps.com The use of a strong, non-bulky base would likely result in a mixture of substitution and elimination products, with substitution being the major pathway. msu.edu
Transformations Involving the Carbamate Linkage
The carbamate group is a stable functional group but can undergo transformations under specific conditions.
Transcarbamoylation is a reaction in which the carbamoyl (B1232498) group (R2NCO-) is transferred from one molecule to another. In the context of this compound, this could involve the reaction with another alcohol or amine, leading to the formation of a new carbamate. This process is often catalyzed by bases or certain metal catalysts. acs.org Recent research has highlighted the utility of transcarbamoylation in the recycling of polyurethanes under mild conditions, demonstrating the reactivity of the carbamate linkage. acs.org
Transurethanization is a similar process involving the exchange of the alcohol portion of the carbamate. For this compound, this would mean reacting with a different alcohol to replace the ethyl group.
The carbamate functional group is generally stable, but its stability can be influenced by factors such as pH and enzymatic activity. The degradation of carbamates often occurs through hydrolysis of the ester or amide bond within the carbamate linkage. nih.gov
Hydrolysis of the ester linkage in this compound would yield ethanol and (3-chloropropyl)methylcarbamic acid. The latter is unstable and would likely decompose to 3-chloropropylamine, and carbon dioxide. Hydrolysis of the amide linkage is also possible, which would lead to ethylamine (B1201723) and other degradation products. The degradation pathways of various carbamate pesticides have been studied, often revealing hydrolysis as a key initial step. nih.gov For instance, the degradation of carbendazim (B180503) proceeds via the hydrolysis of the methyl carbamate side-chain. nih.gov Similarly, the herbicide phenmedipham (B1680312) is initially broken down by hydrolysis. nih.gov
The formation of ethyl carbamate in fermented beverages occurs through the reaction of ethanol with urea, cyanate, or other related compounds, and its stability and formation are influenced by temperature and pH. mdpi.comresearchgate.netnih.govwikipedia.org While this compound is a more complex molecule, the fundamental principles of carbamate stability and hydrolysis would still apply.
Gas-Phase Reactions and Pyrolysis Studies
The thermal decomposition of carbamates in the gas phase can proceed through various pathways, largely dependent on the structure of the ester and the N-alkyl groups. For this compound, two primary competing pathways are anticipated based on studies of similar carbamates like ethyl N-methyl-N-phenylcarbamate. researchgate.netscispace.com
One likely pathway involves a unimolecular elimination reaction, proceeding through a six-membered cyclic transition state, analogous to the pyrolysis of acetates and xanthates. researchgate.netscispace.com This mechanism would lead to the formation of N-methyl-N-(3-chloropropyl)amine, carbon dioxide, and ethylene. The reaction is typically first-order with respect to the carbamate. researchgate.netscispace.com
A second competitive pathway involves the cleavage of the carbamate to form methyl isocyanate, ethanol, and 1-chloropropane. This type of decomposition is also common for ethyl carbamates. researchgate.net The presence of the chlorine atom on the propyl chain could influence the preferred decomposition route. The electron-withdrawing nature of chlorine might affect the stability of the transition states, potentially altering the activation energies for these competing pathways.
Furthermore, the 3-chloropropyl group itself can participate in intramolecular reactions under thermal stress. One possibility is an intramolecular cyclization to form a five-membered heterocyclic ring, such as N-methyl-2-oxazolidinone, with the elimination of ethyl chloride. This type of cyclization is known to occur in ω-haloalkyl carbamates. researchgate.net The facility of such rearrangements is often greatest when forming five or six-membered rings. researchgate.net
The pyrolysis products of similar chlorinated hydrocarbons suggest that at higher temperatures, dehydrochlorination could occur, leading to the formation of propenyl-containing carbamates, which would then undergo further decomposition. rsc.org
Table 1: Plausible Pyrolysis Products of this compound
| Pathway | Products |
| Unimolecular Elimination | N-methyl-N-(3-chloropropyl)amine, Carbon Dioxide, Ethylene |
| Isocyanate Formation | Methyl Isocyanate, Ethanol, 1-Chloropropane |
| Intramolecular Cyclization | N-methyl-2-oxazolidinone, Ethyl Chloride |
| Dehydrochlorination | Ethyl methyl(allyl)carbamate, Hydrogen Chloride |
This table presents potential products based on known decomposition pathways of analogous carbamates.
Electrophilic and Radical Reactions
The reactivity of this compound in electrophilic and radical reactions is characterized by the distinct functionalities within the molecule.
Electrophilic Reactions:
The carbamate group itself is generally not highly susceptible to electrophilic attack due to the delocalization of the nitrogen lone pair into the carbonyl group. However, the oxygen atoms of the carbonyl and ester groups possess lone pairs and can act as Lewis basic sites, potentially coordinating with strong electrophiles or Lewis acids. Such coordination can activate the carbamate towards nucleophilic attack or rearrangement. researchgate.net
The chlorine atom on the propyl chain is a site for potential electrophilic reactions, although it is more commonly involved in nucleophilic substitution. Under specific conditions, such as in the presence of a strong Lewis acid, the C-Cl bond could be polarized to a greater extent, making the carbon atom more electrophilic. However, direct electrophilic attack on the chlorine atom is not a typical reaction pathway for alkyl halides.
More relevant are intramolecular electrophilic reactions. If a carbanion were to be generated elsewhere in the molecule, for instance, alpha to the carbonyl group under strongly basic conditions (a less likely scenario for this specific structure), the chloropropyl group could act as an internal electrophile, leading to cyclization.
Radical Reactions:
Free radical reactions involving this compound are expected to be initiated at the C-Cl bond or at C-H bonds susceptible to hydrogen abstraction.
Homolytic cleavage of the C-Cl bond can be induced by UV light or radical initiators, generating a primary alkyl radical at the 3-position of the propyl chain. This radical can then undergo a variety of reactions. A significant pathway for such a radical is intramolecular cyclization. The 5-exo-trig cyclization of an N-(3-halopropyl)aminyl radical or a related carbamoyl radical is a well-established process in radical chemistry, which would lead to the formation of a five-membered ring, such as a substituted pyrrolidinone derivative. nih.gov The rate of such cyclizations is dependent on the nature of the radical center and the substituents. nih.gov
Alternatively, the initially formed radical can be trapped by a radical scavenger or participate in intermolecular addition reactions to unsaturated systems.
Radical abstraction of a hydrogen atom from the ethyl or propyl groups can also occur. The resulting carbon-centered radicals could then undergo further reactions, such as rearrangement or reaction with other radical species. The presence of the electron-withdrawing carbamate and chloro groups would influence the regioselectivity of hydrogen abstraction.
Table 2: Potential Radical Reactions of this compound
| Reaction Type | Initiating Step | Key Intermediate | Potential Product(s) |
| Intramolecular Cyclization | Homolysis of C-Cl bond | 3-(N-ethoxycarbonyl-N-methylamino)propyl radical | N-methyl-pyrrolidinone derivatives |
| Intermolecular Addition | Homolysis of C-Cl bond | 3-(N-ethoxycarbonyl-N-methylamino)propyl radical | Adducts with alkenes/alkynes |
| Hydrogen Abstraction | Radical attack on C-H bond | Carbon-centered radical on ethyl or propyl chain | Rearranged or functionalized carbamates |
This table outlines plausible radical reaction pathways based on general principles of free-radical chemistry.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of ethyl (3-chloropropyl)methylcarbamate by mapping the chemical environments of its hydrogen and carbon atoms.
The expected ¹H NMR spectral data for this compound in a deuterated solvent like chloroform (CDCl₃) would feature signals corresponding to the different proton environments. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-), a result of spin-spin coupling with each other. The methyl group attached to the nitrogen would appear as a singlet. The protons of the 3-chloropropyl chain would exhibit more complex splitting patterns due to coupling between the adjacent methylene groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -O-CH₂-CH₃ | 1.25 | Triplet |
| -O-CH₂-CH₃ | 4.15 | Quartet |
| N-CH₃ | 2.95 | Singlet |
| -N-CH₂-CH₂-CH₂-Cl | 3.40 | Triplet |
| -N-CH₂-CH₂-CH₂-Cl | 2.05 | Multiplet |
| -N-CH₂-CH₂-CH₂-Cl | 3.60 | Triplet |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.
The carbonyl carbon of the carbamate (B1207046) group is expected to have the largest chemical shift due to its deshielded nature. The carbons of the ethyl and chloropropyl groups will have chemical shifts characteristic of sp³ hybridized carbons, with those closer to electronegative atoms (oxygen, nitrogen, chlorine) appearing at higher chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -O-CH₂-C H₃ | 14.5 |
| -O-C H₂-CH₃ | 61.5 |
| N-C H₃ | 34.0 |
| -N-C H₂-CH₂-CH₂-Cl | 48.0 |
| -N-CH₂-C H₂-CH₂-Cl | 31.0 |
| -N-CH₂-CH₂-C H₂-Cl | 43.0 |
| C =O | 156.0 |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex structural confirmation. COSY experiments would reveal the coupling relationships between protons on adjacent carbon atoms, helping to definitively assign the signals of the chloropropyl chain. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the individual ¹H and ¹³C spectra. Due to the presence of a nitrogen atom, ¹⁵N NMR could also be utilized in specialized research to probe the electronic environment of the nitrogen atom within the carbamate group, though this is less common in routine characterization.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbamate and alkyl halide functional groups.
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the carbamate, typically appearing in the range of 1700-1680 cm⁻¹. The C-O single bond stretching of the ester part of the carbamate would also be observable. The C-N stretching vibration of the carbamate will also be present. Additionally, the presence of the chloropropyl group would be indicated by a C-Cl stretching vibration. The various C-H bonds in the alkyl groups will show stretching and bending vibrations in their characteristic regions.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Carbamate) | Stretch | 1700 - 1680 | Strong |
| C-O (Ester) | Stretch | 1250 - 1200 | Strong |
| C-N (Carbamate) | Stretch | 1190 - 1160 | Medium |
| C-H (Alkyl) | Stretch | 2980 - 2850 | Medium-Strong |
| C-H (Alkyl) | Bend | 1470 - 1370 | Medium |
| C-Cl | Stretch | 785 - 540 | Medium-Strong |
Note: These are predicted values and may vary based on the physical state of the sample and experimental conditions.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the purity of this compound and for analyzing its presence in complex mixtures.
In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, the chloropropyl group, and other characteristic fragments of the carbamate structure. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and sensitivity, which is particularly useful for trace analysis in complex matrices.
Table 4: Predicted Key Mass Fragments for this compound in GC-MS
| Fragment | Predicted m/z |
| [M]⁺ (with ³⁵Cl) | 179 |
| [M]⁺ (with ³⁷Cl) | 181 |
| [M - C₂H₅]⁺ | 150/152 |
| [M - OCH₂CH₃]⁺ | 134/136 |
| [M - CH₂CH₂CH₂Cl]⁺ | 102 |
| [CH₂CH₂CH₂Cl]⁺ | 77/79 |
Note: These are predicted values. The relative intensities of the fragments would depend on the ionization energy.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the determination of a compound's elemental composition.
For this compound, with the molecular formula C₆H₁₂ClNO₂, the theoretical monoisotopic mass is calculated to be 165.055656 g/mol epa.gov. An experimental HRMS analysis would aim to measure a mass-to-charge ratio (m/z) that corresponds precisely to this theoretical value. This level of accuracy is critical for differentiating the target compound from other potential isomers or isobaric compounds that have the same nominal mass but different elemental formulas.
Furthermore, the presence of a chlorine atom in the molecule provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. HRMS can clearly resolve the molecular ion peaks corresponding to these isotopes ([M]⁺ and [M+2]⁺), and the observed 3:1 intensity ratio provides definitive evidence for the presence of a single chlorine atom in the structure, thus confirming the elemental composition.
Table 1: HRMS Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO₂ | Defines the elemental composition. |
| Theoretical Monoisotopic Mass | 165.055656 u | The exact mass of the molecule with the most abundant isotopes. |
| Adduct Ion ([M+H]⁺) | 166.062931 u | The protonated molecule's exact mass, often observed in ESI-HRMS. |
| Isotopic Peak [M+2]⁺ | 167.052706 u | Corresponds to the molecule containing the ³⁷Cl isotope. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) is employed to gain deeper structural insights into this compound by studying its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a specific adduct ion, such as the protonated molecule [M+H]⁺) is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pathways provide a structural fingerprint of the molecule.
The fragmentation of carbamates and chlorinated compounds often involves characteristic losses of functional groups. For this compound, the protonated precursor ion ([C₆H₁₃ClNO₂]⁺, m/z 166.0629) would be expected to undergo cleavage at several key bonds. Common fragmentation pathways could include the loss of the chloropropyl side chain, cleavage of the carbamate group, or rearrangements involving the ethyl ester moiety nih.govnih.gov. Studying these specific neutral losses and the resulting product ions allows researchers to piece together the molecule's connectivity and confirm the identity of its substructures. This technique is particularly valuable for distinguishing between structural isomers, which might have identical exact masses but would produce different fragment ions in an MS/MS experiment.
Table 2: Proposed MS/MS Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |
|---|---|---|---|
| 166.0629 | 120.0811 | C₂H₆O (Ethanol) | Loss of the ethyl group with hydrogen rearrangement. |
| 166.0629 | 90.0549 | C₃H₆Cl (Chloropropyl radical) | Cleavage of the N-C bond to the chloropropyl group. |
| 166.0629 | 76.0393 | C₄H₈O₂ (Ethyl acetate) | Cleavage of the N-C bond with rearrangement. |
Chromatographic Techniques for Separation and Quantification in Research Contexts
Chromatographic methods are fundamental for isolating this compound from reaction mixtures or sample matrices and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N-methylcarbamates, as many compounds in this class are non-volatile or may degrade at the high temperatures used in gas chromatography epa.govepa.gov. For this compound, a reversed-phase HPLC method would be highly effective for determining purity and monitoring the progress of its synthesis.
In a typical application, a C18 column is used, which separates compounds based on their hydrophobicity. A mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile) and water allows for the efficient elution of the compound from the column scielo.br. Detection is commonly achieved using a UV detector set to a wavelength where the carbamate functional group absorbs light scielo.br. By plotting the detector response (peak area) against known concentrations, a calibration curve can be generated, enabling the accurate quantification of the compound. This is essential for assessing product yield in a synthesis or for determining the purity of a final product.
Table 3: Typical HPLC Method Parameters for Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on polarity. |
| Mobile Phase | Acetonitrile and Water (Gradient elution) | To elute the compound with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical separations. |
| Detector | UV-Vis Detector (e.g., at 218 nm) | Detection and quantification of the analyte. |
Gas Chromatography (GC) for Volatile Product Analysis
While HPLC is suitable for the primary compound, Gas Chromatography (GC) is the preferred method for analyzing volatile impurities, reactants, or side products that may be present in a sample of this compound nih.gov. For instance, residual starting materials such as ethyl chloroformate or volatile byproducts from the synthesis could be detected and quantified using GC.
A headspace GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is particularly effective nih.govnih.gov. In this approach, the sample is heated in a sealed vial, and the volatile compounds in the vapor phase (headspace) are injected into the GC system. This prevents non-volatile components of the sample matrix from contaminating the instrument. A capillary column with a mid-polarity stationary phase is often used to achieve good separation of a wide range of volatile organic compounds . GC-MS provides the added advantage of identifying unknown volatile peaks by comparing their mass spectra to established libraries.
Table 4: Typical Headspace GC Method Parameters for Volatile Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | DB-624 or similar (e.g., 30 m x 0.25 mm, 1.4 µm) | Separation of volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |
| Oven Program | Temperature gradient (e.g., 40°C to 240°C) | To separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | For quantification (FID) or identification (MS). |
Computational and Theoretical Investigations of Ethyl 3 Chloropropyl Methylcarbamate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are used to determine the distribution of electrons, molecular orbital energies, and other key electronic properties that govern a molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by minimizing the molecule's energy. For Ethyl (3-chloropropyl)methylcarbamate, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately.
The process of geometry optimization iteratively adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy structure is found on the potential energy surface. At this point, the net forces on all atoms are close to zero. The resulting data provides precise predictions of the molecule's structural parameters.
Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (Ester) | ~1.35 Å |
| Bond Length | C-N | ~1.37 Å |
| Bond Length | C-Cl | ~1.80 Å |
| Bond Angle | O=C-O | ~125° |
| Bond Angle | O=C-N | ~124° |
| Bond Angle | C-N-C | ~118° |
Note: This table is illustrative, as specific computational studies on this compound are not publicly available. The values are based on typical parameters for similar functional groups.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. taylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wpmucdn.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com
For this compound, the HOMO would likely be localized around the nitrogen and oxygen atoms of the carbamate (B1207046) group, which possess lone pairs of electrons. The LUMO is expected to be distributed around the electrophilic centers of the molecule, such as the carbonyl carbon and the carbon atom bonded to the chlorine. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. taylorandfrancis.com
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.5 | Indicates electron-donating capability |
| LUMO | -0.8 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.7 | Correlates with chemical stability |
Note: These energy values are hypothetical examples to illustrate the concept, as specific FMO analyses for this compound were not found in the searched literature.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms in great detail.
A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to a specific arrangement of atoms that is fleeting and cannot be isolated. Characterizing the geometry and energy of a TS is crucial for understanding a reaction's kinetics. Computationally, a TS is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For reactions involving this compound, such as intramolecular cyclization or nucleophilic substitution, identifying the relevant transition states would be key to understanding the reaction's feasibility and rate.
Reaction coordinate analysis, often performed using an Intrinsic Reaction Coordinate (IRC) calculation, maps the minimum energy path connecting a transition state to the corresponding reactants and products. This analysis confirms that a located transition state indeed connects the intended species. By plotting the energy profile along the IRC, one can visualize the energy barrier (activation energy) of the reaction, providing a quantitative measure of how fast the reaction is likely to proceed.
Conformational Analysis and Stereochemical Considerations
Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles of flexible bonds and calculating the energy of each resulting structure.
The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is important as it can significantly influence the molecule's physical properties and its reactivity, for instance, by determining which reactive sites are sterically accessible. For this compound, key rotations would occur around the C-O, C-N, and C-C bonds of the ethyl and chloropropyl groups.
Structure-Reactivity Relationship (SRR) Elucidation from First Principles
First-principles calculations, rooted in quantum mechanics, provide a powerful lens through which the intrinsic relationship between the molecular structure of this compound and its chemical reactivity can be systematically investigated. By solving approximations of the Schrödinger equation for the molecule, these computational methods can elucidate electronic properties and predict reactivity patterns without the need for empirical data. Density Functional Theory (DFT) is a commonly employed first-principles approach for molecules of this size, offering a balance between computational cost and accuracy.
Theoretical studies on the carbamate functional group reveal that it can be considered a hybrid of an amide and an ester, influencing its chemical stability and reactivity. The stability of the carbamate group is largely due to the resonance between the amide and carboxyl functionalities. The rotational barrier of the C-N bond in carbamates is typically lower than in analogous amides, which can be attributed to electronic and steric effects from the additional oxygen atom. This structural feature renders the carbamate group more electrophilic than amides, making it susceptible to reactions with nucleophiles.
In the case of this compound, the substituents on the carbamate core—the ethyl group on the oxygen, the methyl group on the nitrogen, and the 3-chloropropyl group also on the nitrogen—play a crucial role in modulating its reactivity. The electron-donating nature of the ethyl and methyl groups influences the electron density across the carbamate moiety. The 3-chloropropyl group, with its terminal chlorine atom, introduces an electrophilic site and the potential for intramolecular reactions.
A frontier molecular orbital (FMO) analysis is central to understanding the reactivity of a molecule from first principles. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of how a molecule interacts with other chemical species. For many carbamates, the HOMO is often located around the aromatic ring (if present) and the nitrogen and oxygen atoms of the carbamate group, while the LUMO is typically centered on the carbonyl carbon and adjacent atoms. mdpi.com This distribution suggests that the carbonyl carbon is a primary site for nucleophilic attack.
For this compound, which lacks an aromatic ring, the HOMO is expected to be localized on the non-bonding orbitals of the oxygen and nitrogen atoms of the carbamate moiety. The LUMO, conversely, is anticipated to be distributed across the carbonyl group (C=O), making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. Furthermore, the presence of the chlorine atom in the 3-chloropropyl chain introduces another potential reactive site. The C-Cl bond will have a corresponding antibonding orbital (σ*) that could contribute to the LUMO or be a low-lying unoccupied orbital, making the carbon atom attached to the chlorine susceptible to nucleophilic substitution.
To quantify these relationships, computational models can generate various molecular descriptors. These descriptors, derived from the calculated electronic structure, provide a quantitative basis for structure-reactivity relationships. Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the distribution of atomic charges.
Interactive Data Table: Calculated Quantum Chemical Descriptors for this compound
Below is a representative table of quantum chemical descriptors that would be obtained from a first-principles calculation, such as DFT with a 6-311+G* basis set. Note: These values are illustrative and based on typical findings for similar molecules, as specific computational studies on this compound are not publicly available.
| Descriptor | Value | Significance in Reactivity |
| HOMO Energy | -8.5 eV | Indicates the molecule's ability to donate electrons. A higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | 1.2 eV | Represents the molecule's ability to accept electrons. A lower energy indicates greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 9.7 eV | A larger gap generally correlates with higher molecular stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charge on Carbonyl Carbon (C=O) | +0.65 | A significant positive charge confirms the electrophilic nature of this carbon, making it a likely target for nucleophiles. |
| Mulliken Atomic Charge on Nitrogen | -0.45 | The negative charge on the nitrogen atom indicates its nucleophilic character. |
| Mulliken Atomic Charge on Carbon attached to Chlorine (C-Cl) | +0.15 | The positive charge on this carbon atom suggests its susceptibility to nucleophilic attack, potentially leading to substitution of the chlorine atom. |
The elucidation of these structure-reactivity relationships from first principles is invaluable for predicting the chemical behavior of this compound. For instance, the electrophilic nature of the carbonyl carbon is a key factor in its potential role as an inhibitor of enzymes like acetylcholinesterase, where a nucleophilic serine residue in the enzyme's active site attacks this carbon. mdpi.com Additionally, the presence of the electrophilic center on the chloropropyl chain suggests the possibility of intramolecular cyclization reactions, where the carbamate nitrogen could act as an internal nucleophile, or intermolecular reactions with external nucleophiles.
Role As a Chemical Building Block in Advanced Organic Synthesis
Strategic Utility in Heterocycle Synthesis
The most direct application of Ethyl (3-chloropropyl)methylcarbamate is in the synthesis of nitrogen-containing heterocycles, particularly substituted pyrrolidines. organic-chemistry.orgmdpi.com The fundamental transformation involves a base-mediated intramolecular cyclization. In this reaction, a suitable base abstracts the proton from the carbamate (B1207046) nitrogen, generating a nucleophilic anion. This anion then readily attacks the electrophilic carbon at the other end of the propyl chain, displacing the chloride in an intramolecular SN2 reaction to form a stable, five-membered pyrrolidine (B122466) ring. researchgate.net
This strategy provides a reliable route to N-ethoxycarbonyl-N-methylpyrrolidine, a useful intermediate in its own right. The principle can be extended to synthesize other saturated N-heterocycles by varying the length of the haloalkyl chain. whiterose.ac.ukorganic-chemistry.orgmdpi.com
| Starting Carbamate Precursor | Base (e.g., NaH) | Resulting Heterocycle | Ring Size |
| Ethyl (2-chloroethyl)methylcarbamate | Base | N-Ethoxycarbonyl-N-methylaziridine | 3 |
| This compound | Base | N-Ethoxycarbonyl-N-methylpyrrolidine | 5 |
| Ethyl (4-chlorobutyl)methylcarbamate | Base | N-Ethoxycarbonyl-N-methylpiperidine | 6 |
| Ethyl (5-chloropentyl)methylcarbamate | Base | N-Ethoxycarbonyl-N-methylazepane | 7 |
This table illustrates the strategic synthesis of various N-heterocycles based on the intramolecular cyclization of analogous haloalkyl carbamates.
This method is advantageous as it establishes the heterocyclic core with the nitrogen atom already functionalized with a carbamate group, which can be retained in the final product or cleaved under specific conditions to yield the secondary amine.
Application in Tandem and Cascade Reactions
Tandem or cascade reactions, where a single event triggers a sequence of bond-forming transformations in one pot, represent a highly efficient approach to increasing molecular complexity. nih.gov The intramolecular cyclization of this compound can be designed as the initiating step for such a cascade.
Once the rigid pyrrolidine ring is formed, the conformational constraints imposed on the molecule can strategically position other reactive groups for subsequent intramolecular reactions. A hypothetical cascade could involve a substrate where the cyclization facilitates a subsequent ring-closing, rearrangement, or cycloaddition reaction that would be sterically or entropically unfavorable from the acyclic precursor.
For instance, the formation of the pyrrolidine ring could be the first step in a sequence designed to build polycyclic alkaloids or other complex natural product scaffolds. The carbamate moiety itself can participate in further reactions, or other functional groups appended to the initial substrate can be brought into reactive proximity by the initial cyclization event.
| Reaction Step | Description | Intermediate/Product |
| Step 1: Initiation | Base-mediated intramolecular cyclization of a complex substrate containing the (3-chloropropyl)methylcarbamate moiety. | Formation of a pyrrolidine ring fused or linked to the main scaffold. |
| Step 2: Cascade | The conformational change induced by cyclization facilitates a subsequent intramolecular reaction (e.g., Diels-Alder, aldol (B89426) condensation). | Formation of a second ring system, leading to a complex polycyclic structure. |
| Step 3: Termination | The cascade terminates when no further reactive groups are favorably positioned, yielding a stable final product. | A complex molecule synthesized in a highly efficient, one-pot sequence. |
This table outlines a conceptual framework for a cascade reaction initiated by the cyclization of an this compound-derived substrate.
Development of Novel Protecting Group Strategies
Carbamates are among the most common and effective protecting groups for amines in multi-step synthesis, serving to decrease the amine's basicity and nucleophilicity. chem-station.comnih.govmasterorganicchemistry.com this compound offers the potential for a novel "functional" or "transformable" protecting group strategy.
In this approach, the (3-chloropropyl)methylcarbamoyl group acts not merely as a temporary mask for an amine but as a latent heterocyclic synthon. After serving its protective role during intermediate synthetic steps, the group is not removed in the traditional sense. Instead, it is transformed via the intramolecular cyclization reaction. This "deprotection" step simultaneously unmasks the amine's position and generates a new, functional pyrrolidine ring within the molecule.
This strategy contrasts sharply with conventional protecting groups like Boc or Cbz, which are cleaved to regenerate the original amine. masterorganicchemistry.comorganic-chemistry.org The use of the (3-chloropropyl)methylcarbamoyl group is a synthetic operation that combines protection and functionalization into a single conceptual unit.
| Protecting Group Strategy | Installation | "Deprotection" / Transformation Method | Resulting Moiety |
| Conventional (e.g., Boc) | Reaction of amine with Boc-anhydride | Acidic cleavage (e.g., TFA) | Regenerated free amine |
| Conventional (e.g., Cbz) | Reaction of amine with benzyl (B1604629) chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | Regenerated free amine |
| Functional (This Work) | Reaction of amine with ethyl (3-chloropropyl)chloroformate | Base-mediated intramolecular cyclization | N-substituted pyrrolidine ring |
This table compares the conventional protecting group approach with the functional strategy offered by the (3-chloropropyl)methylcarbamoyl group.
Functionalization of Complex Molecular Scaffolds Using the Carbamate Moiety
The unique reactivity of this compound makes it a powerful tool for the late-stage functionalization of complex molecules, such as natural products or drug candidates. By introducing this carbamate onto a primary or secondary amine present on a larger scaffold, chemists can set the stage for a subsequent transformation that appends a pyrrolidine ring.
This method allows for the generation of novel analogues with potentially altered or improved pharmacological properties. The introduction of a pyrrolidine ring can significantly impact a molecule's polarity, rigidity, and ability to interact with biological targets. The ability to install this common heterocyclic motif through a reliable intramolecular cyclization provides a strategic advantage for scaffold diversification and structure-activity relationship (SAR) studies.
The process involves two key stages:
Coupling: An amine on the complex molecular scaffold is acylated, for instance, with ethyl (3-chloropropyl)chloroformate, to install the carbamate group.
Functionalization: The resulting intermediate is treated with a base to trigger the intramolecular cyclization, yielding the final product where a pyrrolidine ring has been fused or appended to the original scaffold.
| Starting Material | Reagent/Conditions | Intermediate | Final Functionalized Scaffold |
| Complex Scaffold with Amine (Scaffold-NH-CH₃) | 1. Ethyl (3-chloropropyl)chloroformate, Base | Scaffold-N(CH₃)-C(=O)O-Ethyl-(CH₂)₃-Cl | Scaffold with appended N-ethoxycarbonyl-N-methylpyrrolidine ring |
This table demonstrates the conceptual use of the carbamate moiety for the strategic functionalization of a complex molecular scaffold.
Future Research Directions and Emerging Methodologies
Innovations in Synthesis and Catalysis
Future synthetic strategies for Ethyl (3-chloropropyl)methylcarbamate and related compounds are expected to focus on enhancing efficiency, selectivity, and sustainability. Key areas of innovation will likely include the development of novel catalytic systems and the adoption of advanced process technologies.
Catalytic Innovations: The development of more efficient and selective catalysts is a primary objective. Research will likely move beyond traditional methods, exploring novel catalytic systems to improve reaction kinetics and minimize the formation of byproducts. For N-alkylation of carbamates, the use of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) has been shown to be effective for various alkyl halides. Future work could focus on adapting and optimizing such catalytic systems specifically for the introduction of the 3-chloropropyl group onto the carbamate (B1207046) nitrogen. Furthermore, iridium-catalyzed N-alkylation of carbamates using alcohols as alkylating agents represents a greener, atom-economical alternative to using alkyl halides, and tailoring such catalysts for halogenated alcohols could be a fruitful area of investigation.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and scalability. drugbank.comorgsyn.org The application of flow chemistry to the synthesis of functionalized organic molecules, including carbamates, is a growing field. orgsyn.org Future research could involve the development of a continuous flow process for the synthesis of this compound, which could lead to higher yields, improved purity, and a safer, more sustainable manufacturing process.
Enzymatic Synthesis: Biocatalysis is an emerging area in chemical synthesis, offering high selectivity and mild reaction conditions. Recent studies have demonstrated the use of promiscuous esterases for the synthesis of various carbamates in aqueous media. unimi.itchemrxiv.org A future research direction would be to explore the enzymatic synthesis of halogenated carbamates like this compound. This would involve screening for or engineering enzymes that can accommodate halogenated substrates, potentially leading to a highly efficient and environmentally benign synthetic route.
Table 1: Comparison of Potential Synthetic Methodologies for Halogenated Carbamates
| Methodology | Potential Advantages | Potential Challenges |
| Advanced Catalysis | Higher yields and selectivity, milder reaction conditions. | Catalyst cost, stability, and potential for product contamination. |
| Flow Chemistry | Improved safety, scalability, and process control; higher efficiency. drugbank.comorgsyn.org | Initial setup cost; potential for clogging with solid materials. |
| Enzymatic Synthesis | High selectivity, mild and environmentally friendly conditions. unimi.itchemrxiv.org | Enzyme stability and substrate scope for halogenated compounds. |
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize the synthesis of this compound, real-time monitoring of reaction kinetics and the detection of transient intermediates are crucial. Advanced in situ spectroscopic techniques are powerful tools for achieving this.
Future research will likely involve the application of techniques such as:
In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can provide real-time information on the concentration of reactants, products, and key intermediates by monitoring characteristic vibrational frequencies.
In Situ Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in various media and is not interfered with by water, making it a versatile tool for real-time analysis of carbamate formation. tcichemicals.com It can be used to track the consumption of starting materials and the appearance of the carbamate product in real-time.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique can provide detailed structural information about all species in the reaction mixture, allowing for unambiguous identification of intermediates and byproducts.
The data obtained from these in-situ monitoring techniques can be used to develop detailed kinetic models of the reaction, leading to a deeper understanding of the reaction mechanism and enabling more precise process control and optimization.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions.
Predictive Modeling: For a specific compound like this compound, ML models could be trained on datasets of similar halogenation and carbamoylation reactions to predict optimal reaction conditions, such as temperature, solvent, and catalyst choice, to maximize yield and minimize impurities. These models can also be used to predict the reactivity of different halogenated substrates, aiding in the design of more efficient synthetic routes.
Catalyst Selection and Design: Machine learning algorithms can be employed to screen virtual libraries of potential catalysts and identify the most promising candidates for a specific transformation. This approach can significantly accelerate the discovery of novel and more efficient catalysts for the synthesis of halogenated carbamates. Recent work has demonstrated the use of ML to guide catalyst choices for asymmetric reactions, a methodology that could be adapted for optimizing the synthesis of chiral carbamates.
Exploration of New Chemical Transformations for Halogenated Carbamates
The presence of both a carbamate functional group and a reactive alkyl chloride in this compound makes it a versatile building block for the synthesis of more complex molecules. Future research will likely focus on exploring new chemical transformations of this and related halogenated carbamates.
Intramolecular Cyclization: The 3-chloropropyl chain presents an opportunity for intramolecular cyclization reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. For instance, under basic conditions, the nitrogen of the carbamate could potentially displace the chloride to form a six-membered ring. Research in this area would involve investigating the conditions and catalysts required to promote such cyclizations and exploring the subsequent chemistry of the resulting heterocyclic products.
Cross-Coupling Reactions: While the alkyl chloride is the more reactive site for many transformations, the carbamate group can also participate in or direct other reactions. For example, iron-catalyzed alkylation of aryl carbamates has been reported, demonstrating the potential for C-C bond formation at the carbamate moiety. Although this compound is an alkyl carbamate, future research could explore analogous cross-coupling reactions involving the C-N bond or C-H activation directed by the carbamate group.
Photochemical Transformations: Photochemistry offers unique reaction pathways that are often not accessible through traditional thermal methods. The photochemical reactions of some carbamates have been studied, and this area holds potential for discovering novel transformations of halogenated carbamates. Future research could investigate the photochemical rearrangement or functionalization of this compound to access new molecular scaffolds. For example, photocatalytic α-alkylation of carbamates has been demonstrated and could be a viable strategy for further functionalization.
Table 2: Potential Chemical Transformations of this compound
| Transformation | Potential Product Class | Key Research Question |
| Intramolecular Cyclization | Nitrogen-containing heterocycles (e.g., oxazinanones). | Optimization of reaction conditions to favor cyclization over intermolecular reactions. |
| Nucleophilic Substitution | Functionalized carbamates with diverse side chains. | Exploring the scope of nucleophiles and reaction conditions. |
| Photochemical Rearrangement | Novel carbamate isomers or degradation products. | Understanding the photochemical reactivity and product distribution. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl (3-chloropropyl)methylcarbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. For example, reacting 3-chloropropylamine with methyl chloroformate, followed by esterification with ethanol, may yield the target compound. Optimizing solvent polarity (e.g., dimethylformamide for high solubility) and catalysts (e.g., potassium carbonate for deprotonation) can enhance yields . Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediates.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR can identify the methylcarbamate group (δ ~3.0–3.5 ppm for N–CH) and ethyl ester (δ ~1.2–1.4 ppm for CH and δ ~4.1–4.3 ppm for OCH) .
- IR : Stretching vibrations for C=O (~1700 cm) and N–H (~3300 cm) confirm carbamate formation.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~193 for [M+H]) and fragmentation patterns validate the structure .
Q. What are the key physical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate group. Limited solubility in water due to the hydrophobic 3-chloropropyl chain.
- Stability : Hydrolysis-prone under acidic/basic conditions; store in anhydrous environments at ≤4°C. Monitor degradation via HPLC or UV-Vis spectroscopy .
Advanced Research Questions
Q. How does the 3-chloropropyl substituent influence the reactivity of methylcarbamates in crosslinking or polymerization reactions?
- Methodological Answer : The 3-chloropropyl group acts as a reactive site for nucleophilic substitution (e.g., with siloxanes in organopolysiloxane crosslinking). Kinetic studies using NMR or rheometry can track crosslinking efficiency. Computational modeling (DFT) may predict bond dissociation energies for the C–Cl group .
Q. What are the environmental degradation pathways of this compound, and how can they be modeled?
- Methodological Answer :
- Hydrolysis : Dominant in aquatic systems; monitor via LC-MS for byproducts like 3-chloropropanol and methylcarbamic acid.
- Photolysis : Use UV irradiation chambers to simulate sunlight exposure; identify radicals via EPR spectroscopy.
- Biodegradation : Microbial assays (e.g., OECD 301B) quantify mineralization rates. QSAR models predict half-lives based on log P and Hammett constants .
Q. How do structural modifications (e.g., replacing chlorine with other halogens) affect the biological activity of methylcarbamates?
- Methodological Answer :
- Synthesis : Replace Cl with F/Br via halogen-exchange reactions (e.g., using NaF/KBr under phase-transfer conditions).
- Bioactivity Testing : Compare insecticidal efficacy (e.g., LD in Drosophila models) or enzyme inhibition (acetylcholinesterase assays).
- SAR Analysis : Correlate electronegativity and steric effects with activity using molecular docking (e.g., AutoDock Vina) .
Q. What analytical challenges arise in detecting trace residues of this compound in complex matrices (e.g., soil, biological tissues)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
